6-Butoxy-2-azaspiro[3.3]heptane 6-Butoxy-2-azaspiro[3.3]heptane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15994140
InChI: InChI=1S/C10H19NO/c1-2-3-4-12-9-5-10(6-9)7-11-8-10/h9,11H,2-8H2,1H3
SMILES:
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol

6-Butoxy-2-azaspiro[3.3]heptane

CAS No.:

Cat. No.: VC15994140

Molecular Formula: C10H19NO

Molecular Weight: 169.26 g/mol

* For research use only. Not for human or veterinary use.

6-Butoxy-2-azaspiro[3.3]heptane -

Specification

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
IUPAC Name 6-butoxy-2-azaspiro[3.3]heptane
Standard InChI InChI=1S/C10H19NO/c1-2-3-4-12-9-5-10(6-9)7-11-8-10/h9,11H,2-8H2,1H3
Standard InChI Key FVEKIGDOZJYKSI-UHFFFAOYSA-N
Canonical SMILES CCCCOC1CC2(C1)CNC2

Introduction

6-Butoxy-2-azaspiro[3.3]heptane is a complex organic compound featuring a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. It belongs to the class of azaspiro compounds, which are known for their intricate ring systems and potential biological activities. This compound is often encountered in the form of its hydrochloride salt, which enhances its solubility and stability in various applications .

Synthesis Methods

The synthesis of 6-butoxy-2-azaspiro[3.3]heptane typically involves several key steps, although specific detailed procedures are not widely documented in the available literature. Generally, the synthesis may utilize various reaction conditions tailored for optimal yield and purity, often involving purification techniques such as recrystallization or chromatography to isolate the desired product effectively.

Suppliers and Availability

6-Butoxy-2-azaspiro[3.3]heptane and its hydrochloride salt are available from various chemical suppliers. For instance, Aladdin Scientific Corporation offers the hydrochloride salt in different quantities . Sigma-Aldrich also provides similar compounds, highlighting the availability of related azaspiro derivatives in the market .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator